5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile
CAS No.: 792953-01-6
Cat. No.: VC8137298
Molecular Formula: C10H6Cl2N4
Molecular Weight: 253.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 792953-01-6 |
|---|---|
| Molecular Formula | C10H6Cl2N4 |
| Molecular Weight | 253.08 g/mol |
| IUPAC Name | 5-amino-1-(2,6-dichlorophenyl)pyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C10H6Cl2N4/c11-7-2-1-3-8(12)9(7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 |
| Standard InChI Key | KVARRCNLKYNSJX-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)N2C(=C(C=N2)C#N)N)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)N2C(=C(C=N2)C#N)N)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a pyrazole core substituted with three functional groups:
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A 2,6-dichlorophenyl group at the 1-position, providing steric bulk and electronic effects due to the electron-withdrawing chlorine atoms.
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A cyano group (-CN) at the 4-position, enhancing electrophilicity and enabling further functionalization.
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An amino group (-NH₂) at the 5-position, offering nucleophilic reactivity and hydrogen-bonding capabilities.
This configuration is represented by the IUPAC name 5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile and the CAS registry number 792953-01-6 .
Synthesis and Reaction Mechanisms
General Synthetic Route
The compound is synthesized via a Michael-type addition between (ethoxymethylene)malononitrile (1) and 2,6-dichlorophenylhydrazine (2e) under reflux conditions in ethanol or trifluoroethanol . The reaction proceeds with high regioselectivity, yielding the 5-amino-1-arylpyrazole-4-carbonitrile derivative as the sole product.
Procedure:
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Reagent preparation: 2,6-Dichlorophenylhydrazine (1.2 mmol) is dissolved in absolute ethanol (2 mL).
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Addition: (Ethoxymethylene)malononitrile is added slowly to the hydrazine solution under nitrogen atmosphere.
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Reflux: The mixture is refluxed for 4 hours, followed by purification via silica gel column chromatography using a hexane/ethyl acetate gradient .
Reaction Mechanism
The mechanism involves three key steps (Scheme 1):
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Michael addition: The hydrazine’s amino group attacks the β-carbon of (ethoxymethylene)malononitrile, forming a hydrazide intermediate.
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Elimination and cyclization: Ethanol is eliminated, prompting intramolecular cyclization to generate a pyrazole imine.
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Aromatization: The imine tautomerizes to the aromatic pyrazole, stabilized by conjugation with the cyano and amino groups .
Scheme 1: Plausible mechanism for the synthesis of 5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonitrile .
Optimization and Challenges
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Solvent effects: Ethanol outperforms methanol and THF, achieving 47% yield for the 2,6-dichloro derivative . Trifluoroethanol (TFE) enhances yields in some cases but is less effective for bulkier aryl hydrazines.
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Regioselectivity: No 3-amino regioisomers or uncyclized hydrazides are observed, attributed to the electronic influence of the cyano group .
Spectroscopic Characterization
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 253.0, consistent with the molecular formula C₁₀H₆Cl₂N₄.
Advanced Correlations
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COSY: Correlates adjacent protons, confirming the absence of coupling in the aromatic system.
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HSQC/HMBC: Assigns carbon-proton connectivity and long-range couplings, verifying the pyrazole structure .
Applications and Industrial Relevance
Agrochemical Intermediates
The compound’s cyano and amino groups make it a versatile precursor for:
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Herbicides: Functionalization at the 4-position can yield sulfonylurea analogs.
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Insecticides: Halogenated pyrazoles exhibit neurotoxic effects in pests .
Academic Research
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